molecular formula C11H20N2O2 B13005268 tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13005268
M. Wt: 212.29 g/mol
InChI Key: ZBNRVIGHEROTFW-HLTSFMKQSA-N
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Description

Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique azabicyclohexane core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

ZBNRVIGHEROTFW-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@H]2[C@@H]1C2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CN

Origin of Product

United States

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